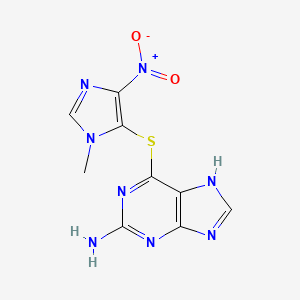

Thiamiprine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-7H-purin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N8O2S/c1-16-3-13-6(17(18)19)8(16)20-7-4-5(12-2-11-4)14-9(10)15-7/h2-3H,1H3,(H3,10,11,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFTWHEBLORWGNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1SC2=NC(=NC3=C2NC=N3)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70204396 | |

| Record name | Thiamiprine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70204396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5581-52-2 | |

| Record name | Thiamiprine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5581-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiamiprine [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005581522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiamiprine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38887 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiamiprine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70204396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tiamiprine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.525 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIAMIPRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2EV7ZDD1M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Thiopurine-Mediated T-Cell Suppression: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiopurine drugs, including azathioprine (AZA) and its primary metabolite 6-mercaptopurine (6-MP), are foundational immunosuppressive agents used in the management of autoimmune diseases and the prevention of organ transplant rejection. Their therapeutic efficacy is primarily attributed to their profound suppressive effects on T-lymphocytes, key orchestrators of the adaptive immune response. This technical guide provides a detailed exploration of the core mechanisms by which thiopurines modulate T-cell function, with a focus on the molecular pathways, experimental validation, and quantitative outcomes.

Thiopurine Metabolism: From Prodrug to Active Metabolites

Thiopurines are administered as prodrugs that undergo extensive intracellular metabolism to exert their cytotoxic and immunosuppressive effects. Azathioprine is rapidly converted to 6-mercaptopurine, which then serves as a substrate for a complex series of enzymatic reactions. The ultimate active metabolites are 6-thioguanine nucleotides (6-TGNs), which are responsible for the majority of the therapeutic actions of these drugs.[1] The metabolic cascade is a critical determinant of both drug efficacy and toxicity.

Caption: Metabolic pathway of thiopurines.

Core Mechanisms of T-Cell Suppression

The immunosuppressive effects of thiopurines on T-cells are primarily mediated by two well-established mechanisms:

-

Inhibition of T-Cell Proliferation and Induction of Apoptosis: 6-TGNs are incorporated into the DNA of proliferating T-cells, leading to the inhibition of DNA replication and ultimately triggering apoptosis (programmed cell death).[2][3][4] This cytotoxic effect is particularly potent in activated T-cells, which undergo rapid proliferation upon antigen recognition.

-

Modulation of T-Cell Signaling: A key active metabolite, 6-thioguanine triphosphate (6-TGTP), acts as a competitive antagonist of the small GTPase, Rac1.[2] Rac1 is a critical component of the T-cell receptor (TCR) and CD28 co-stimulatory signaling pathways, which are essential for T-cell activation, proliferation, and survival. By inhibiting Rac1 activation, 6-TGTP effectively dampens the downstream signaling cascades that drive T-cell-mediated immune responses.

The Vav1-Rac1 Signaling Pathway: A Prime Target of Thiopurines

Upon T-cell activation through the TCR and co-stimulation via CD28, a signaling cascade is initiated that leads to the activation of the guanine nucleotide exchange factor (GEF), Vav1. Activated Vav1 facilitates the exchange of GDP for GTP on Rac1, converting it to its active, GTP-bound state. Active Rac1 then engages downstream effector molecules that promote cell survival, proliferation, and cytokine production. 6-TGTP interferes with this process by binding to Rac1, preventing its activation by Vav1 and thereby promoting T-cell apoptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. 6-Mercaptopurine reduces cytokine and Muc5ac expression involving inhibition of NFκB activation in airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacogenetics of thiopurines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in Thiopurine Drug Delivery: The Current State-of-the-Art - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Era in Thiopurine Analogs: A Technical Guide to Discovery and Synthesis

For Immediate Release

[City, State] – [Date] – In a significant leap forward for medicinal chemistry and drug development, a comprehensive technical guide on the discovery and synthesis of novel thiopurine analogs has been unveiled. This whitepaper serves as a critical resource for researchers, scientists, and professionals in the pharmaceutical industry, offering an in-depth exploration of the core aspects of thiopurine analog development, from metabolic pathways to innovative synthetic protocols and rigorous biological evaluation.

Thiopurines, a class of purine antimetabolites, have long been a cornerstone in the treatment of various diseases, including cancers and autoimmune disorders. However, the quest for enhanced efficacy, reduced toxicity, and novel mechanisms of action has spurred the development of a new generation of thiopurine analogs. This guide meticulously details the intricate metabolic and signaling pathways of these compounds, providing a foundational understanding for targeted drug design.

A key feature of this whitepaper is its emphasis on practical application. It presents a wealth of quantitative data on the biological activity of newly synthesized analogs, consolidated into clearly structured tables for straightforward comparison of structure-activity relationships. Furthermore, it provides detailed, step-by-step experimental protocols for the synthesis of various classes of novel thiopurine analogs, as well as for crucial biological assays such as the MTT and CellTiter-Glo cell viability assays. A comprehensive protocol for the quantification of thiopurine metabolites in erythrocytes using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is also included, offering a vital tool for preclinical and clinical research.

To further enhance comprehension and utility, this guide incorporates mandatory visualizations using the Graphviz DOT language. These diagrams lucidly illustrate complex signaling pathways and the overarching experimental workflow of thiopurine analog discovery, providing a clear and logical roadmap for researchers.

I. Thiopurine Metabolism and Signaling Pathways

Thiopurine prodrugs, such as azathioprine (AZA) and 6-mercaptopurine (6-MP), undergo extensive intracellular metabolism to exert their therapeutic effects. The metabolic cascade involves a series of enzymatic conversions, primarily by hypoxanthine-guanine phosphoribosyltransferase (HGPRT), thiopurine S-methyltransferase (TPMT), and nudix hydrolase 15 (NUDT15), leading to the formation of active 6-thioguanine nucleotides (6-TGNs) and methylated metabolites like 6-methylmercaptopurine (6-MMP).

The primary mechanisms of action of thiopurine analogs include:

-

Incorporation into DNA and RNA: 6-TGNs are incorporated into the DNA and RNA of rapidly dividing cells, leading to cytotoxicity and apoptosis.

-

Inhibition of de novo purine synthesis: Methylated thiopurine metabolites can inhibit key enzymes in the de novo purine synthesis pathway, depleting the pool of available purines for nucleic acid synthesis.

-

Modulation of Rac1 Signaling: 6-thioguanosine triphosphate (6-thio-GTP) can bind to the small GTPase Rac1, inhibiting its activation and leading to apoptosis in T-lymphocytes.

Pharmacogenomics of Thiopurine S-Methyltransferase (TPMT): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thiopurine S-methyltransferase (TPMT) is a critical enzyme in the metabolism of thiopurine drugs, a class of immunosuppressants and anti-cancer agents that includes azathioprine, 6-mercaptopurine (6-MP), and 6-thioguanine (6-TG). Genetic polymorphisms in the TPMT gene can lead to significant inter-individual variability in enzyme activity, directly impacting the efficacy and toxicity of thiopurine therapy. Individuals with deficient TPMT activity are at a high risk of severe, life-threatening myelosuppression when treated with standard doses of these drugs. This guide provides a comprehensive overview of the pharmacogenomics of TPMT, including the genetic basis of variable enzyme activity, its clinical implications, and detailed methodologies for assessing TPMT status. The information presented herein is intended to support research, clinical development, and the implementation of personalized medicine strategies for thiopurine drugs.

Introduction to Thiopurine S-Methyltransferase and Thiopurine Metabolism

The TPMT enzyme catalyzes the S-methylation of thiopurine drugs, shunting them toward inactive metabolites and away from the production of the active cytotoxic thioguanine nucleotides (TGNs).[1] The inheritance of TPMT activity is an autosomal co-dominant trait.[2] The clinical relevance of TPMT pharmacogenomics is well-established, with genotyping or phenotyping for TPMT status recommended prior to the initiation of thiopurine therapy to mitigate the risk of adverse drug reactions.[3][4]

The Thiopurine Metabolic Pathway

Azathioprine is a prodrug that is converted to 6-mercaptopurine (6-MP). 6-MP is then metabolized via three competing pathways:

-

Anabolism to active metabolites: Hypoxanthine-guanine phosphoribosyltransferase (HPRT) converts 6-MP to thioinosine monophosphate (TIMP). Further enzymatic conversions lead to the formation of 6-thioguanine nucleotides (TGNs), the primary mediators of both therapeutic efficacy and cytotoxicity.[5]

-

Inactivation by Xanthine Oxidase (XO): XO metabolizes 6-MP to the inactive 6-thiouric acid.

-

Inactivation by Thiopurine S-Methyltransferase (TPMT): TPMT methylates 6-MP to form 6-methylmercaptopurine (6-MMP), an inactive metabolite. TPMT also methylates TIMP to methylthioinosine monophosphate (MeTIMP).

A simplified diagram of this pathway is presented below.

TPMT Genetic Polymorphisms

Genetic variants in the TPMT gene are the primary determinants of TPMT enzyme activity. Over 40 variant alleles (designated by the star * allele nomenclature) have been identified. The wild-type allele, associated with normal enzyme function, is denoted as TPMT1. The most common non-functional alleles, accounting for approximately 95% of intermediate or low enzyme activity in many populations, are TPMT2, TPMT3A, and TPMT3C.

| Allele | Defining Single Nucleotide Polymorphism(s) (SNPs) | dbSNP rsID | Functional Impact |

| TPMT1 | Wild-type | - | Normal function |

| TPMT2 | c.238G>C (Ala80Pro) | rs1800462 | No function |

| TPMT3A | c.460G>A (Ala154Thr) and c.719A>G (Tyr240Cys) | rs1800460 and rs1142345 | No function |

| TPMT3B | c.460G>A (Ala154Thr) | rs1800460 | No function |

| TPMT3C | c.719A>G (Tyr240Cys) | rs1142345 | No function |

| TPMT4 | IVS9+1G>A | rs1800584 | No function |

Clinical Implications of TPMT Genotype

An individual's TPMT genotype determines their metabolizer phenotype, which dictates their ability to process thiopurines and their risk of toxicity.

| Genotype | Phenotype | Prevalence in Caucasians | Clinical Implication |

| TPMT1/1 | Normal Metabolizer (NM) | ~86-97% | Low risk of myelosuppression with standard thiopurine doses. |

| TPMT1/non-functional allele (e.g., *1/3A) | Intermediate Metabolizer (IM) | ~3-14% | Increased risk of moderate to severe myelosuppression; dose reduction is recommended. |

| non-functional/non-functional allele (e.g., 3A/3A) | Poor Metabolizer (PM) | ~1 in 178 to 1 in 3,736 | High risk of severe, life-threatening myelosuppression; drastic dose reduction or alternative therapy is required. |

Dosing Guidelines Based on TPMT Genotype

The Clinical Pharmacogenetics Implementation Consortium (CPIC) has published guidelines for thiopurine dosing based on TPMT genotype. These recommendations aim to personalize therapy to maximize efficacy while minimizing toxicity.

| Phenotype | Mercaptopurine/Azathioprine Dosing Recommendation | Thioguanine Dosing Recommendation |

| Normal Metabolizer | Start with normal starting dose. | Start with normal starting dose. |

| Intermediate Metabolizer | Start with 30-80% of the normal dose. | Start with 50-80% of the normal dose. |

| Poor Metabolizer | For malignancy, reduce daily dose by 10-fold and administer 3 times per week. For non-malignant conditions, consider an alternative drug. | For malignancy, reduce daily dose by 10-fold and administer 3 times per week. For non-malignant conditions, consider an alternative drug. |

TPMT Allele Frequencies in Different Populations

The frequency of TPMT variant alleles differs significantly across ethnic groups. TPMT3A is the most common variant allele in Caucasian populations, while TPMT3C is more prevalent in East Asian and African populations. This variability underscores the importance of considering ancestry in pharmacogenomic studies and clinical implementation.

| Population | 1/1 (%) | 1/Variant (%) | Variant/Variant (%) | Most Common Variant Allele |

| Caucasians | 86-97 | 3-14 | ~0.3 | TPMT3A |

| Africans/African Americans | ~90 | ~10 | <1 | TPMT3C |

| East Asians | ~95 | ~5 | <1 | TPMT3C |

Experimental Protocols for TPMT Status Assessment

Assessment of TPMT status can be performed through genotyping (detecting genetic variants) or phenotyping (measuring enzyme activity).

TPMT Genotyping Methodologies

Genotyping identifies the specific TPMT alleles an individual carries. This is not affected by recent blood transfusions or concurrent medications.

This method involves the amplification of a specific region of the TPMT gene followed by digestion with a restriction enzyme that recognizes a sequence altered by the SNP.

-

Workflow:

-

Protocol for TPMT3B (c.460G>A) and TPMT3C (c.719A>G):

-

DNA Extraction: Isolate genomic DNA from a whole blood sample collected in an EDTA tube.

-

PCR Amplification:

-

For TPMT*3B: Amplify a 694 bp fragment of exon 7 using specific primers.

-

For TPMT*3C: Amplify a 373 bp or 401 bp fragment of exon 10 using specific primers.

-

Typical Cycling Conditions: Initial denaturation at 94°C for 5 min, followed by 34 cycles of 94°C for 30 sec, 62°C for 30 sec, and 72°C for 60 sec, with a final extension at 72°C for 5 min.

-

-

Restriction Digest:

-

For TPMT*3B: Digest the PCR product with MwoI. The wild-type allele is cut, while the mutant allele is not.

-

For TPMT*3C: Digest the PCR product with AccI. The mutant allele is cut, while the wild-type allele is not.

-

-

Gel Electrophoresis: Separate the digested fragments on a 2-2.5% agarose gel.

-

Interpretation:

-

TPMT3B (MwoI digest): Wild-type (1) shows digested fragments (e.g., 443 + 251 bp); Homozygous mutant shows an undigested fragment (694 bp); Heterozygote shows both digested and undigested fragments.

-

TPMT3C (AccI digest): Wild-type (1) shows an undigested fragment (e.g., 373 bp or 401 bp); Homozygous mutant shows digested fragments (e.g., 283 + 90 bp); Heterozygote shows both digested and undigested fragments.

-

-

This method uses allele-specific fluorescently labeled probes to detect SNPs in a real-time PCR format, offering high throughput and reduced turnaround time.

-

Principle: Two TaqMan probes, each specific for either the wild-type or variant allele and labeled with a different fluorescent dye, are used. The probe that perfectly matches the template DNA is cleaved during PCR, releasing its fluorophore and generating a signal. The ratio of the two fluorescent signals determines the genotype.

-

Procedure:

-

Genomic DNA is mixed with PCR master mix, primers, and the allele-specific TaqMan probes.

-

The reaction is run on a real-time PCR instrument.

-

The software generates an allelic discrimination plot based on the end-point fluorescence, automatically calling the genotype for each sample.

-

TPMT Phenotyping Methodologies

Phenotyping directly measures the enzymatic activity of TPMT, typically in red blood cells (RBCs). This reflects the functional consequence of all genetic and non-genetic factors influencing the enzyme. Phenotyping should be performed before starting thiopurine therapy, as the drugs themselves can affect the results, and recent blood transfusions can lead to inaccurate measurements.

This is a common, non-radioactive method for measuring TPMT activity.

-

Workflow:

-

Protocol Outline:

-

Sample Preparation:

-

Collect whole blood in an EDTA tube.

-

Centrifuge to separate plasma and buffy coat from RBCs.

-

Wash the RBC pellet with saline solution.

-

Lyse the washed RBCs with cold water to release the enzyme.

-

-

Enzymatic Reaction:

-

Incubate the RBC lysate at 37°C with a reaction mixture containing a phosphate buffer, the substrate (6-mercaptopurine or 6-thioguanine), and the methyl donor S-adenosyl-L-methionine (SAM).

-

-

Reaction Termination and Extraction:

-

Stop the reaction with an acid (e.g., perchloric acid).

-

Extract the methylated product (6-MMP or 6-methylthioguanine) into an organic solvent.

-

-

HPLC Analysis:

-

Inject the extracted sample into an HPLC system equipped with a reverse-phase column.

-

Use a mobile phase, often a mixture of a phosphate buffer and an organic solvent like methanol or acetonitrile, to separate the components.

-

Detect and quantify the methylated product using a UV or fluorescence detector.

-

-

Calculation: Calculate TPMT activity based on the amount of product formed over time, typically normalized to the amount of hemoglobin in the lysate (e.g., nmol 6-MMP/g Hb/hour).

-

This is a highly sensitive classic method for TPMT activity measurement.

-

Principle: This assay is similar to the HPLC method but uses a radiolabeled methyl donor, S-adenosyl-L-[methyl-14C]methionine. The amount of radiolabeled methylated product is quantified by liquid scintillation counting.

-

Procedure: The steps of sample preparation, enzymatic reaction, and product extraction are broadly similar to the HPLC method. However, quantification is achieved by measuring the radioactivity of the extracted product.

Conclusion and Future Directions

The pharmacogenomics of TPMT represents a cornerstone of personalized medicine, providing a clear example of how genetic information can be used to optimize drug therapy and prevent severe adverse reactions. Pre-therapeutic screening for TPMT status, either by genotyping or phenotyping, is now a standard of care in many clinical settings where thiopurines are prescribed. Future research will likely focus on identifying additional rare variants that contribute to variability in TPMT activity, further refining dosing algorithms, and exploring the interplay between TPMT and other genes involved in the thiopurine metabolic pathway, such as NUDT15, to provide a more comprehensive pharmacogenomic profile for patients undergoing thiopurine therapy. The continued integration of such pharmacogenomic data into clinical practice will be essential for advancing the safety and efficacy of these important drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. TaqMan Probes and qPCR Primers | Thermo Fisher Scientific - US [thermofisher.com]

- 3. Clinical Pharmacogenetics Implementation Consortium (CPIC) guideline for thiopurine dosing based on TPMT and NUDT15 genotypes: 2018 update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical Pharmacogenetics Implementation Consortium Guidelines for Thiopurine Methyltransferase Genotype and Thiopurine Dosing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiopurine pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Thiopurine-Induced Apoptosis in Activated Lymphocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiopurine prodrugs, such as azathioprine and 6-mercaptopurine, are established immunosuppressive agents widely utilized in the management of autoimmune and chronic inflammatory diseases. A primary mechanism underpinning their therapeutic efficacy is the induction of apoptosis in activated T lymphocytes, thereby eliminating the key drivers of pathogenic immune responses. This technical guide provides an in-depth exploration of the molecular pathways governing thiopurine-induced apoptosis, with a focus on the central role of the small GTPase Rac1. Detailed experimental protocols for assessing lymphocyte apoptosis are provided, alongside a quantitative summary of key findings and visual representations of the involved signaling cascades and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Thiopurines, including azathioprine, 6-mercaptopurine (6-MP), and 6-thioguanine (6-TG), are purine antimetabolites that have been a cornerstone of immunosuppressive therapy for decades[1][2]. Their clinical utility spans a range of conditions, from organ transplantation to inflammatory bowel disease (IBD)[1][2]. While their mechanisms of action are multifaceted, a critical component is the targeted induction of apoptosis in activated T lymphocytes, the cells orchestrating the inflammatory cascade in many autoimmune disorders[2]. This targeted elimination of activated T cells helps to resolve inflammation and maintain remission.

This guide will dissect the intricate molecular events initiated by thiopurine metabolism, leading to the apoptotic demise of activated lymphocytes. We will focus on the pivotal discovery of CD28-dependent Rac1 activation as the molecular target of thiopurines.

Thiopurine Metabolism and Activation

Azathioprine is a prodrug that is rapidly converted to 6-MP in the presence of glutathione. 6-MP is then metabolized through three competing enzymatic pathways. The therapeutically relevant pathway for apoptosis induction involves its conversion to 6-thioguanine nucleotides (6-TGNs). A key active metabolite in this cascade is 6-thioguanine triphosphate (6-Thio-GTP). It is this molecule that directly interacts with the core signaling machinery of activated T cells to trigger apoptosis.

The Central Role of Rac1 Inhibition in Apoptosis Induction

The immunosuppressive effects of thiopurines are critically dependent on their ability to induce apoptosis in activated, but not quiescent, T lymphocytes. This specificity is achieved by targeting a signaling pathway that is exclusively active upon T cell activation.

Requirement for CD28 Co-stimulation

Thiopurine-induced apoptosis is contingent upon the co-stimulation of T cells through the CD28 receptor, in addition to the T cell receptor (TCR)/CD3 complex engagement. Stimulation through the TCR/CD3 complex alone does not render the cells susceptible to thiopurine-mediated apoptosis. This co-stimulation is a hallmark of a productive immune response, ensuring that thiopurines selectively target the lymphocytes that are actively participating in the inflammatory process.

6-Thio-GTP Competitively Inhibits Rac1 Activation

The molecular target of the active thiopurine metabolite, 6-Thio-GTP, is the small GTPase Rac1. Rac1 is a critical signaling node downstream of CD28 co-stimulation. In its active state, Rac1 is bound to GTP. 6-Thio-GTP, due to its structural similarity to GTP, acts as a competitive antagonist. It binds to Rac1 in place of GTP, but this binding event does not lead to the canonical activation of downstream signaling pathways. Instead, it effectively blocks Rac1 activation.

Downstream Signaling Consequences of Rac1 Inhibition

The blockade of Rac1 activation by 6-Thio-GTP has profound consequences for the survival of activated T cells. Rac1 is essential for the activation of several pro-survival signaling cascades, including the mitogen-activated protein kinase kinase (MEK) and NF-κB pathways. Inhibition of Rac1 by thiopurines leads to the suppression of these pathways. A key downstream target of this inhibition is the anti-apoptotic protein Bcl-xL, a member of the Bcl-2 family. The expression of Bcl-xL is downregulated following thiopurine treatment in activated T cells.

The Mitochondrial Pathway of Apoptosis

The suppression of pro-survival signals, particularly the reduction in Bcl-xL levels, culminates in the activation of the intrinsic or mitochondrial pathway of apoptosis. This pathway is characterized by the loss of mitochondrial membrane potential and the release of pro-apoptotic factors from the mitochondria, leading to the activation of a cascade of caspases, the executioners of apoptosis. Functional studies have confirmed that thiopurine-induced apoptosis is dependent on caspase-9, a key initiator caspase in the mitochondrial pathway.

Quantitative Data on Thiopurine-Induced Apoptosis

The following table summarizes key quantitative findings from studies investigating the effects of thiopurines on lymphocyte apoptosis.

| Drug/Metabolite | Cell Type | Concentration | Observation | Reference |

| Azathioprine | Primary human CD4+ T cells | 0.1 - 10 µg/mL | Dose-dependent increase in apoptosis in CD3/CD28 stimulated cells. | |

| 6-Mercaptopurine (6-MP) | Primary human CD4+ T cells | 0.1 - 10 µg/mL | Dose-dependent increase in apoptosis in CD3/CD28 stimulated cells. | |

| 6-Thioguanine (6-TG) | Primary human CD4+ T cells | Not specified | Induced apoptosis in CD3/CD28 stimulated cells. | |

| Azathioprine | Crohn's Disease Patient CD4+ T cells | Not specified | Apoptosis stimulation index was significantly lower in non-responder patients compared to responders. | |

| 6-Mercaptopurine (6-MP) | Crohn's Disease Patient CD4+ T cells | Not specified | Apoptosis stimulation index was significantly lower in non-responder patients compared to responders. | |

| 6-Thioguanine (6-TG) | Crohn's Disease Patient CD4+ T cells | Not specified | Apoptosis stimulation index was significantly lower in non-responder patients compared to responders. |

Experimental Protocols

Assessment of T Cell Apoptosis by Annexin V Staining and Flow Cytometry

This protocol is a standard method for quantifying apoptosis in lymphocyte populations. It relies on the principle that phosphatidylserine (PS), normally located on the inner leaflet of the plasma membrane, is exposed on the outer surface of apoptotic cells. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome (e.g., FITC), can then be used to identify these cells via flow cytometry. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative) and late apoptotic or necrotic cells (Annexin V positive, PI positive).

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

-

Cultured T lymphocytes (treated and untreated controls)

Procedure:

-

Culture primary CD4+ T lymphocytes with antibodies to CD3 and CD28 and recombinant IL-2 in the presence or absence of the desired concentrations of azathioprine or its metabolites.

-

After the desired incubation period (e.g., 5 days), harvest the cells by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Western Blot Analysis of Protein Phosphorylation

This technique is used to detect changes in the phosphorylation state of specific proteins, which is a key indicator of signaling pathway activation. For example, it can be used to assess the phosphorylation of MEK and IκB, downstream targets of Rac1.

Materials:

-

Cultured T lymphocytes

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-MEK, anti-phospho-IκB)

-

Secondary antibody conjugated to horseradish peroxidase (HRP)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

After treatment, lyse the T cells in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

Visualizing the Pathways and Workflows

Signaling Pathway of Thiopurine-Induced Apoptosis

Caption: Thiopurine-induced apoptosis signaling pathway in activated T cells.

Experimental Workflow for Apoptosis Detection

Caption: Workflow for detecting apoptosis using Annexin V and flow cytometry.

Conclusion

The induction of apoptosis in activated T lymphocytes is a key mechanism of action for thiopurine drugs. This process is initiated by the metabolic conversion of these prodrugs into active 6-TGNs, with 6-Thio-GTP playing a central role. By specifically inhibiting the CD28 co-stimulation-dependent activation of the small GTPase Rac1, thiopurines effectively convert a pro-survival signal into a pro-apoptotic one. This leads to the suppression of downstream survival pathways, downregulation of the anti-apoptotic protein Bcl-xL, and subsequent activation of the mitochondrial pathway of apoptosis. A thorough understanding of this intricate molecular mechanism is crucial for the rational design of novel immunosuppressive therapies and for optimizing the clinical use of existing thiopurine drugs. The experimental protocols and visualizations provided in this guide serve as a valuable resource for researchers and drug development professionals in their efforts to further elucidate and exploit this important therapeutic pathway.

References

An In-depth Technical Guide to In Vitro Studies on Thiopurine-Induced Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiopurines, including azathioprine (AZA), 6-mercaptopurine (6-MP), and 6-thioguanine (6-TG), are a class of antimetabolite drugs integral to the treatment of acute lymphoblastic leukemia, autoimmune disorders, and organ transplant rejection.[1][2] Their efficacy is predicated on their ability to induce cytotoxicity in target cell populations. However, the complex intracellular metabolism of these prodrugs leads to a variety of active metabolites, each contributing to the overall cytotoxic effect through distinct mechanisms.[1][3] This guide provides a comprehensive overview of the in vitro methodologies used to investigate thiopurine-induced cytotoxicity, summarizes key quantitative findings, and illustrates the intricate signaling pathways involved.

The primary cytotoxic effects of thiopurines are mediated through the incorporation of 6-thioguanine nucleotides (6-TGNs) into DNA and RNA, leading to cell cycle arrest and apoptosis.[4] Additionally, thiopurine metabolites can inhibit de novo purine synthesis, disrupt mitochondrial function, induce oxidative stress, and interfere with crucial cellular signaling pathways, such as the Rac1-Vav pathway. The genetic polymorphism of enzymes like thiopurine S-methyltransferase (TPMT) and nudix hydrolase 15 (NUDT15) further influences the metabolic fate of thiopurines, impacting both their therapeutic efficacy and toxicity profile.

This technical guide is designed to serve as a detailed resource for researchers and professionals in the field, offering structured data, explicit experimental protocols, and clear visual representations of the underlying molecular mechanisms to facilitate further investigation and drug development efforts in this critical area of pharmacology.

Quantitative Cytotoxicity Data

The cytotoxic effects of thiopurines have been evaluated across various cell lines, with outcomes dependent on the specific compound, concentration, exposure duration, and the genetic background of the cells. The following tables summarize key quantitative data from in vitro studies.

| Thiopurine | Cell Line | IC50 Value | Exposure Time | Assay | Reference |

| 6-Thioguanine (6-TG) | HeLa (Human cervical carcinoma) | 28.79 µM | 48 hours | MTT | |

| Azathioprine (AZA) | Isolated Rat Hepatocytes | 400 µM | 2 hours | Not Specified |

| Thiopurine | Cell Line | Cytotoxic Effect | Concentration(s) | Exposure Time | Assay | Reference |

| Azathioprine (AZA) | Immortalized Human Hepatocytes | 55.5% viable cells vs. control | 1.4 x 10⁻⁴ M | 48 hours | Trypan Blue | |

| Azathioprine (AZA) | Immortalized Human Hepatocytes | 23.7% viable cells vs. control | 1.4 x 10⁻⁴ M | 96 hours | Trypan Blue | |

| 6-Mercaptopurine (6-MP) | Immortalized Human Hepatocytes | 67.5% viable cells vs. control | 1.1 x 10⁻³ M | 48 hours | Trypan Blue | |

| 6-Mercaptopurine (6-MP) | Immortalized Human Hepatocytes | 36.1% viable cells vs. control | 1.1 x 10⁻³ M | 96 hours | Trypan Blue | |

| 6-Thioguanine (6-TG) | HCT 116 (MMR-proficient) | Significant cell death | 3 µM and 6 µM | 72 hours | Flow Cytometry | |

| 6-Mercaptopurine (6-MP) | HT29 | Significant apoptosis | 30 µM and 50 µM | 72 hours | Flow Cytometry | |

| Azathioprine (AZA) | HT29 | Significant apoptosis | 50 µM and 100 µM | 72 hours | Flow Cytometry |

Signaling Pathways in Thiopurine Cytotoxicity

The cytotoxic mechanisms of thiopurines are multifaceted, involving a complex interplay of metabolic activation, disruption of nucleotide homeostasis, and interference with critical signaling cascades. The following diagrams illustrate these core pathways.

Thiopurine Metabolism and Activation

Thiopurines are prodrugs that require intracellular conversion to their active metabolites, primarily 6-thioguanine nucleotides (6-TGNs), to exert their cytotoxic effects. This metabolic cascade involves several key enzymes, including hypoxanthine-guanine phosphoribosyltransferase (HGPRT), thiopurine S-methyltransferase (TPMT), and xanthine oxidase (XO). The balance between the activation and inactivation pathways is a critical determinant of both drug efficacy and patient toxicity.

Caption: Metabolic pathways of thiopurine drugs.

Mechanisms of Thiopurine-Induced Cytotoxicity

The active metabolites of thiopurines induce cytotoxicity through several primary mechanisms. These include the incorporation of 6-TGNs into DNA and RNA, which triggers DNA mismatch repair (MMR) pathways and leads to strand breaks; the inhibition of de novo purine synthesis by metabolites like MeTIMP, depleting the cell of essential guanine nucleotides; and the induction of apoptosis through both mitochondrial-dependent and independent pathways.

Caption: Core mechanisms of thiopurine cytotoxicity.

Rac1 Signaling Pathway Inhibition

A key mechanism of thiopurine-induced T-cell apoptosis involves the inhibition of the small GTPase Rac1. The active metabolite 6-thioguanosine triphosphate (6-TGTP) acts as a competitive antagonist to GTP, binding to Rac1. This prevents the interaction of Rac1 with its guanine nucleotide exchange factor (GEF), Vav1, thereby blocking Rac1 activation. The accumulation of inactive, 6-Thio-GDP-bound Rac1 disrupts downstream signaling required for T-cell activation and survival, ultimately leading to apoptosis.

Caption: Inhibition of the Rac1 signaling pathway by 6-Thio-GTP.

Mitochondrial Dysfunction and Oxidative Stress

Thiopurines can induce apoptosis via the mitochondrial pathway. This process is often linked to the generation of reactive oxygen species (ROS). The incorporation of thioguanine into mitochondrial DNA (mtDNA) can impair mitochondrial function, leading to a loss of mitochondrial membrane potential (ΔΨm), the release of pro-apoptotic factors like cytochrome c, and the subsequent activation of caspases. The resulting oxidative stress can further damage cellular components, amplifying the cytotoxic response.

Caption: Mitochondrial pathway of thiopurine-induced apoptosis.

Experimental Protocols

Detailed and standardized protocols are crucial for the reliable in vitro assessment of thiopurine cytotoxicity. The following sections provide methodologies for key experimental assays.

General Experimental Workflow

The investigation of thiopurine cytotoxicity typically follows a structured workflow, beginning with cell culture and treatment, followed by a battery of assays to assess viability, proliferation, and the specific mode of cell death.

Caption: General experimental workflow for cytotoxicity studies.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Selected cell line

-

Complete cell culture medium

-

96-well flat-bottom plates

-

Thiopurine stock solutions (e.g., 6-TG, 6-MP, AZA)

-

Vehicle control (e.g., DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the thiopurine compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the compound-containing medium or vehicle control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, carefully remove the medium and add 50 µL of fresh medium plus 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the drug concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells by detecting the externalization of phosphatidylserine (PS) on the cell membrane (Annexin V) and plasma membrane integrity (Propidium Iodide, PI).

Materials:

-

Treated and control cells

-

6-well plates

-

Flow cytometer

-

Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit

-

Binding Buffer (provided with the kit)

-

Propidium Iodide (PI) solution

-

Phosphate-Buffered Saline (PBS)

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with thiopurines and controls for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

-

Washing: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

-

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic or necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Reactive Oxygen Species (ROS) Detection

This assay measures intracellular ROS levels using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

-

Treated and control cells

-

DCFH-DA probe

-

Serum-free culture medium

-

Flow cytometer or fluorescence plate reader

-

Positive control (e.g., H₂O₂)

Protocol:

-

Cell Treatment: Culture and treat cells with thiopurines as described previously.

-

Probe Loading: After treatment, wash the cells with PBS and incubate them with a working solution of DCFH-DA (e.g., 10 µM in serum-free medium) for 30-60 minutes at 37°C in the dark.

-

Washing: Remove the probe solution and wash the cells twice with PBS to remove any extracellular probe.

-

Measurement:

-

Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze immediately using a flow cytometer with excitation/emission wavelengths appropriate for DCF (e.g., 488/525 nm).

-

Plate Reader: Measure the fluorescence intensity directly in the plate using a fluorescence microplate reader.

-

-

Data Analysis: Quantify the mean fluorescence intensity (MFI) of the treated cells and compare it to the control cells to determine the fold-increase in ROS production.

Conclusion

The in vitro study of thiopurine-induced cytotoxicity is essential for understanding their therapeutic mechanisms and predicting potential toxicities. This guide has provided a framework for these investigations by summarizing quantitative data, detailing key experimental protocols, and visualizing the complex signaling pathways involved. The primary cytotoxic mechanisms—incorporation into nucleic acids, inhibition of purine synthesis, Rac1 signaling blockade, and induction of mitochondrial-mediated apoptosis and oxidative stress—are intricately linked. A comprehensive understanding of these pathways is critical for the development of more effective and safer therapeutic strategies, including the personalization of thiopurine therapy based on pharmacogenetic markers like TPMT and NUDT15. The provided methodologies and diagrams serve as a foundational resource for researchers aiming to further elucidate the nuanced actions of this important class of drugs.

References

- 1. ClinPGx [clinpgx.org]

- 2. Thioguanine Therapy and TPMT and NUDT15 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Three Faces of Mercaptopurine Cytotoxicity In Vitro: Methylation, Nucleotide Homeostasis, and Deoxythioguanosine in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Anti-inflammatory Properties of Thiopurines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiopurines, including azathioprine, 6-mercaptopurine (6-MP), and 6-thioguanine (6-TG), are purine antimetabolites that have been a cornerstone in the management of inflammatory bowel disease (IBD), such as Crohn's disease and ulcerative colitis, for decades.[1][2] Their primary function is to suppress the immune system, thereby reducing the chronic inflammation that characterizes these conditions.[3] While newer biologic agents have emerged, thiopurines remain a crucial therapeutic option, often used to maintain long-term remission.[2][4] The onset of their therapeutic effect is typically slow, taking several weeks to months to become apparent. This guide provides a comprehensive overview of the anti-inflammatory mechanisms of thiopurines, supported by quantitative data, detailed experimental protocols, and visualizations of the key molecular pathways.

Core Mechanism of Action: T-Cell Modulation

The primary anti-inflammatory effect of thiopurines is mediated through the modulation of T-lymphocyte function, ultimately leading to their apoptosis and a reduction in the inflammatory cascade. This process is initiated by the metabolic conversion of the prodrugs into their active metabolites.

Metabolic Activation Pathway

Azathioprine is a prodrug that is converted to 6-mercaptopurine (6-MP) in the liver. 6-MP is then metabolized through three main competing enzymatic pathways, leading to the formation of active 6-thioguanine nucleotides (6-TGNs) and other metabolites. The key active metabolite responsible for the primary anti-inflammatory effect is 6-thioguanine triphosphate (6-thio-GTP).

Inhibition of Rac1 Signaling and Induction of T-Cell Apoptosis

The cornerstone of thiopurines' anti-inflammatory action is the induction of apoptosis in activated T-lymphocytes. This is primarily achieved through the inhibition of the small GTPase, Rac1. The active metabolite, 6-thio-GTP, acts as a competitive antagonist of GTP for binding to Rac1. This binding prevents the activation of Rac1, which is a critical step in the T-cell co-stimulatory pathway mediated by CD28.

The inhibition of Rac1 activation leads to the suppression of downstream signaling pathways, including the activation of mitogen-activated protein kinase kinase (MEK) and NF-κB. This ultimately results in a failure to upregulate the anti-apoptotic protein Bcl-xL, converting the co-stimulatory signal into an apoptotic signal and leading to the programmed death of activated T-cells.

Quantitative Data on Anti-inflammatory Effects

The clinical efficacy of thiopurines in managing IBD has been demonstrated in numerous studies. The following tables summarize key quantitative findings from clinical trials and observational studies.

Clinical Efficacy in Inflammatory Bowel Disease

| Indication | Study Population | Treatment | Efficacy Endpoint | Result | Citation |

| Crohn's Disease (Maintenance of Remission) | 6 studies (pooled analysis) | Azathioprine (1.0-2.5 mg/kg/day) vs. Placebo | Corticosteroid-free remission (6-18 months) | RR: 1.19 (95% CI: 1.05-1.34) | |

| Ulcerative Colitis (Maintenance of Remission) | 7 RCTs (Cochrane review) | Thiopurines vs. Placebo | Maintenance of remission (≥12 months) | 56% vs. 35% | |

| Crohn's Disease (Induction of Remission) | 13 RCTs (Cochrane analysis) | Thiopurines vs. Placebo | Clinical remission | 48% vs. 37% (RR: 1.23, 95% CI: 0.97-1.55) | |

| Ulcerative Colitis (Induction of Remission) | Meta-analysis | Azathioprine vs. Placebo/5-ASA | Remission | 73% vs. 64% (OR: 1.59, 95% CI: 0.59-4.29) | |

| IBD (Long-term Monotherapy) | 1016 patients | Thiopurine monotherapy | Effectiveness at 5 years | CD: 45%, UC: 41% | |

| IBD (Thiopurine Withdrawal) | 237 patients | Thiopurine withdrawal after ≥3 years remission | Moderate-to-severe relapse at 12 months | CD: 23%, UC: 12% |

RR: Relative Risk; CI: Confidence Interval; OR: Odds Ratio; CD: Crohn's Disease; UC: Ulcerative Colitis; RCT: Randomized Controlled Trial; 5-ASA: 5-aminosalicylic acid.

Thiopurine Metabolite Levels and Clinical Response

Therapeutic drug monitoring of thiopurine metabolites, 6-TGN and 6-methylmercaptopurine (6-MMP), is utilized to optimize therapy and minimize toxicity.

| Metabolite | Therapeutic Range (pmol/8 x 10⁸ RBC) | Clinical Correlation | Citation |

| 6-Thioguanine Nucleotides (6-TGN) | 235 - 450 | Associated with therapeutic efficacy and clinical remission. | |

| 6-Methylmercaptopurine (6-MMP) | < 5700 | Levels >5700 are associated with an increased risk of hepatotoxicity. |

RBC: Red Blood Cells

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the anti-inflammatory properties of thiopurines.

T-Cell Apoptosis Assay using Annexin V Staining

This protocol describes the detection of apoptosis in T-cells treated with thiopurines using Annexin V staining followed by flow cytometry analysis. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis.

Materials:

-

Primary human CD4+ T-lymphocytes

-

Azathioprine, 6-mercaptopurine, or 6-thioguanine

-

Annexin V-FITC Apoptosis Detection Kit (or equivalent)

-

Binding Buffer (10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)

-

Propidium Iodide (PI) solution

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Culture primary human CD4+ T-lymphocytes in appropriate media. Treat the cells with varying concentrations of the desired thiopurine compound (e.g., azathioprine, 6-MP, or 6-TG) for a specified duration (e.g., 24, 48, or 72 hours). Include an untreated control group.

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Annexin V Staining: Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

PI Staining: Add 10 µL of PI solution to the cell suspension immediately before analysis.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

FITC-negative, PI-negative: Live cells

-

FITC-positive, PI-negative: Early apoptotic cells

-

FITC-positive, PI-positive: Late apoptotic/necrotic cells

-

FITC-negative, PI-positive: Necrotic cells

-

Rac1 Activation Assay (Pull-down Assay)

This protocol details a method to measure the activation state of Rac1 in T-cells following thiopurine treatment. The assay utilizes the p21-binding domain (PBD) of p21-activated kinase (PAK), which specifically binds to the active, GTP-bound form of Rac1.

Materials:

-

Primary human CD4+ T-lymphocytes

-

Thiopurine compound

-

Rac1 Activation Assay Kit (containing PAK-PBD agarose beads and anti-Rac1 antibody)

-

Lysis/Wash Buffer

-

GTPγS (non-hydrolyzable GTP analog, positive control)

-

GDP (negative control)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Culture and Treatment: Culture and treat T-cells with the thiopurine compound as described in the apoptosis assay protocol. Include positive (GTPγS-treated) and negative (GDP-treated) control lysates.

-

Cell Lysis: Lyse the cells in ice-cold Lysis/Wash Buffer.

-

Clarification: Clarify the lysates by centrifugation to remove cellular debris.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Pull-down: Incubate equal amounts of protein from each lysate with PAK-PBD agarose beads for 1 hour at 4°C with gentle rocking.

-

Washing: Wash the beads three times with Lysis/Wash Buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

Western Blotting:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with an anti-Rac1 antibody.

-

Detect the bound antibody using a secondary antibody conjugated to HRP and a chemiluminescent substrate.

-

-

Analysis: Quantify the amount of active Rac1 (pulled down by PAK-PBD) relative to the total amount of Rac1 in the initial cell lysates.

Other Anti-inflammatory Mechanisms

While the inhibition of Rac1 and subsequent T-cell apoptosis is the principal mechanism, other actions of thiopurines contribute to their overall anti-inflammatory effect.

-

Incorporation into DNA and RNA: 6-TGNs can be incorporated into the DNA and RNA of proliferating cells, leading to cytotoxicity and inhibition of cell division.

-

Induction of Oxidative Stress: Thiopurines have been shown to induce oxidative stress in T-lymphocytes, which may contribute to their cytotoxic effects.

-

Inhibition of de novo Purine Synthesis: The metabolite 6-methylthioinosine monophosphate (meTIMP) can inhibit an enzyme involved in the de novo synthesis of purines, further contributing to the suppression of lymphocyte proliferation.

Conclusion

Thiopurines exert their anti-inflammatory effects through a multi-faceted mechanism, with the induction of T-cell apoptosis via the inhibition of Rac1 signaling being the central pathway. Their clinical efficacy in maintaining remission in IBD is well-established, and therapeutic drug monitoring of their metabolites can help optimize treatment outcomes. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate molecular mechanisms of these important immunomodulatory drugs. A thorough understanding of these pathways is crucial for the development of more targeted and effective anti-inflammatory therapies.

References

- 1. Clinical utility of thiopurine metabolite monitoring in inflammatory bowel disease and its impact on healthcare utilization in Singapore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Classic drugs in the time of new drugs: real‐world, long‐term outcomes of thiopurine monotherapy in 1016 patients with inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Use of thiopurines in inflammatory bowel disease: Safety issues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Revisiting the Role of Thiopurines in Inflammatory Bowel Disease Through Pharmacogenomics and Use of Novel Methods for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Thiopurines on Purine Metabolism: A Technical Guide for Researchers and Drug Development Professionals

November 27, 2025

Abstract

Thiopurine drugs, including azathioprine, 6-mercaptopurine (6-MP), and 6-thioguanine (6-TG), are a class of purine antimetabolites integral to the treatment of acute lymphoblastic leukemia, autoimmune disorders, and organ transplant rejection.[1] As inactive prodrugs, their therapeutic and toxic effects are entirely dependent on their complex intracellular metabolism, which intersects with the endogenous purine synthesis and degradation pathways. This technical guide provides an in-depth exploration of the mechanisms by which thiopurines exert their cytotoxic and immunosuppressive effects. It details the metabolic activation and inactivation pathways, the key enzymes involved, and the pharmacogenetic factors that lead to interindividual variations in drug response. Furthermore, this guide presents detailed experimental protocols for monitoring thiopurine metabolites and assessing key enzymatic activities and genetic markers, alongside a summary of relevant quantitative data to aid researchers and drug development professionals in their work.

Introduction to Thiopurine Metabolism

Thiopurines are structural analogues of endogenous purine bases, specifically hypoxanthine and guanine.[2] Their mechanism of action relies on their conversion to active metabolites that interfere with nucleic acid synthesis and other cellular processes. The metabolic pathway is a complex network of competing anabolic and catabolic reactions, with the ultimate balance determining the drug's efficacy and toxicity.

The prodrug azathioprine is first converted to 6-mercaptopurine (6-MP), primarily through a non-enzymatic reaction with glutathione.[3] 6-MP and 6-thioguanine (6-TG) are then transported into the cell and enter the intricate purine metabolic pathways.

Anabolic and Catabolic Pathways

The metabolism of thiopurines can be broadly divided into two competing pathways: the anabolic pathway that produces active cytotoxic metabolites, and the catabolic pathway that leads to inactive metabolites.

Anabolic Pathway: Activation to Cytotoxic Metabolites

The primary route of activation for 6-MP is through the action of hypoxanthine-guanine phosphoribosyltransferase (HPRT), which converts it to thioinosine monophosphate (TIMP).[4] TIMP can then be methylated by thiopurine S-methyltransferase (TPMT) to form methylthioinosine monophosphate (meTIMP), a potent inhibitor of the de novo purine synthesis pathway.[4] Alternatively, TIMP can be further metabolized to thioguanine nucleotides (TGNs). This conversion involves the sequential action of inosine monophosphate dehydrogenase (IMPDH) and guanosine monophosphate synthetase (GMPS), forming thioxanthosine monophosphate (TXMP) and then thioguanosine monophosphate (TGMP). 6-TG is more directly converted to TGMP by HPRT.

TGMP is subsequently phosphorylated to thioguanosine diphosphate (TGDP) and thioguanosine triphosphate (TGTP). TGDP can also be converted to its deoxyribonucleotide form, deoxythioguanosine triphosphate (dGTP). These TGNs, particularly 6-thioguanine triphosphate (6-TGTP) and deoxy-6-thioguanosine triphosphate (dGTP), are the primary active metabolites responsible for the cytotoxic effects of thiopurines.

Catabolic Pathway: Inactivation of Thiopurines

The catabolic pathway serves to inactivate thiopurines and their metabolites, reducing their therapeutic effect and potentially leading to the formation of toxic byproducts. Two key enzymes are involved in this pathway:

-

Thiopurine S-methyltransferase (TPMT): This enzyme catalyzes the S-methylation of 6-MP to 6-methylmercaptopurine (6-MMP) and of TIMP to meTIMP. While meTIMP has some therapeutic activity through the inhibition of de novo purine synthesis, 6-MMP is considered an inactive metabolite. Genetic polymorphisms in the TPMT gene can lead to reduced enzyme activity, shunting the metabolism towards the production of active TGNs and increasing the risk of myelosuppression.

-

Xanthine Oxidase (XO): This enzyme is responsible for the oxidation of 6-MP to the inactive metabolite 6-thiouric acid. Co-administration of XO inhibitors, such as allopurinol, can block this pathway, leading to increased levels of active thiopurine metabolites.

Another important enzyme in thiopurine metabolism is Nudix hydrolase 15 (NUDT15) , which dephosphorylates the active TGTP and dGTP back to their monophosphate forms, thereby reducing their cytotoxic potential. Genetic variants in the NUDT15 gene are associated with reduced enzyme activity and an increased risk of thiopurine-induced toxicity, particularly in individuals of Asian and Hispanic descent.

Mechanisms of Thiopurine-Induced Cytotoxicity and Immunosuppression

The cytotoxic and immunosuppressive effects of thiopurines are mediated through several interconnected mechanisms:

Inhibition of De Novo Purine Synthesis

The methylated metabolite, methylthioinosine monophosphate (meTIMP), is a potent inhibitor of phosphoribosyl pyrophosphate amidotransferase (PPAT), the rate-limiting enzyme in the de novo purine synthesis pathway. This inhibition leads to a depletion of the intracellular pool of purine nucleotides, which are essential for DNA and RNA synthesis, thereby impairing the proliferation of rapidly dividing cells like lymphocytes.

Incorporation into DNA and RNA

The active metabolites, deoxy-6-thioguanosine triphosphate (dGTP) and 6-thioguanosine triphosphate (6-TGTP), are incorporated into DNA and RNA, respectively, in place of their endogenous counterparts, deoxyguanosine triphosphate and guanosine triphosphate. The incorporation of these thiopurine analogues into nucleic acids disrupts their structure and function. In DNA, the presence of 6-thioguanine can lead to DNA strand breaks and mismatches during replication, triggering cell cycle arrest and apoptosis. Incorporation into RNA can impair its processing and function, further contributing to cytotoxicity.

Inhibition of Rac1 Signaling

6-TGTP has been shown to bind to the small GTPase Rac1, a key regulator of T-cell proliferation and survival. This binding inhibits the activation of Rac1, leading to the induction of apoptosis in activated T cells. This mechanism is thought to be a major contributor to the immunosuppressive effects of thiopurines, particularly in the treatment of autoimmune diseases.

Quantitative Data on Thiopurine Effects

The following tables summarize key quantitative data related to thiopurine metabolism and effects.

Table 1: Thiopurine Metabolite Levels and Clinical Outcomes in Inflammatory Bowel Disease (IBD)

| Metabolite | Therapeutic Range (pmol/8x10⁸ RBC) | Sub-therapeutic (pmol/8x10⁸ RBC) | Supra-therapeutic (pmol/8x10⁸ RBC) | Clinical Correlation |

| 6-Thioguanine Nucleotides (6-TGN) | 235–450 | < 235 | > 450 | Therapeutic efficacy is associated with levels within the therapeutic range. Supra-therapeutic levels are linked to an increased risk of myelosuppression. |

| 6-Methylmercaptopurine (6-MMP) | < 5700 | - | > 5700 | Levels > 5700 pmol/8x10⁸ RBC are associated with an increased risk of hepatotoxicity. |

Table 2: TPMT Enzyme Activity Phenotypes

| Phenotype | TPMT Activity (U/mL of packed RBCs) | Clinical Implication |

| Normal (High) Activity | 24.0 - 44.0 | Standard thiopurine dosing is generally appropriate. |

| Intermediate Activity | 17.0 - 23.9 | Increased risk of myelosuppression; dose reduction is recommended. |

| Low or Deficient Activity | < 17.0 | High risk of severe, life-threatening myelosuppression; thiopurines are generally contraindicated or require significant dose reduction. |

Table 3: Enzyme Kinetics of Key Metabolic Enzymes

| Enzyme | Substrate | K_m_ | k_cat_ (s⁻¹) |

| TPMT | 6-Mercaptopurine | 73.95 ± 11.13 µM | 0.048 ± 0.002 |

| NUDT15 | dGTP | Data on Michaelis-Menten kinetics can be determined by quantifying free pyrophosphate release. | Data on Michaelis-Menten kinetics can be determined by quantifying free pyrophosphate release. |

Table 4: 6-Thioguanine Incorporation into DNA

| Parameter | Value | Patient Population |

| Median DNA-TG Level | 106.0 fmol TG/µg DNA (Interquartile Range: 75.8–150.9) | Pediatric patients with acute lymphoblastic leukemia |

Experimental Protocols

This section provides an overview of key experimental methodologies used in thiopurine research and clinical monitoring.

Quantification of Thiopurine Metabolites by HPLC-UV

Objective: To measure the intracellular concentrations of 6-TGN and 6-MMP in red blood cells (RBCs).

Methodology:

-

Sample Preparation:

-

Collect whole blood in an EDTA tube.

-

Isolate RBCs by centrifugation.

-

Lyse the RBCs and precipitate proteins using perchloric acid.

-

Hydrolyze the thiopurine nucleotides to their respective bases (6-thioguanine and 6-methylmercaptopurine) by heating at 100°C. Dithiothreitol (DTT) is added to prevent the binding of thiopurines to denatured proteins.

-

-

Chromatographic Separation:

-

Inject the hydrolyzed sample into a reversed-phase high-performance liquid chromatography (HPLC) system.

-

Use an isocratic elution with a mobile phase typically consisting of a phosphate buffer and an organic modifier like acetonitrile.

-

-

Detection:

-

Detect the separated thiopurine bases using a UV detector at specific wavelengths (e.g., 342 nm for 6-thioguanine and 303 nm for the hydrolysis product of 6-MMP).

-

-

Quantification:

-

Quantify the concentration of each metabolite by comparing the peak area to a standard curve generated with known concentrations of the analytes. An internal standard, such as 6-mercaptopurine, is used to correct for variations in extraction and injection.

-

TPMT and NUDT15 Genotyping

Objective: To identify genetic variants in the TPMT and NUDT15 genes that are associated with altered enzyme activity.

Methodologies:

-

Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP):

-

Extract genomic DNA from peripheral blood.

-

Amplify the specific region of the TPMT or NUDT15 gene containing the variant of interest using PCR.

-

Digest the PCR product with a specific restriction enzyme that recognizes and cuts the DNA only if the variant is present (or absent, depending on the enzyme and variant).

-

Separate the resulting DNA fragments by gel electrophoresis. The pattern of fragments will indicate the genotype of the individual.

-

-

Allele-Specific Real-Time PCR:

-

Extract genomic DNA.

-

Perform a real-time PCR reaction using allele-specific primers or probes that are designed to bind and amplify only the wild-type or the variant allele. Fluorescent dyes or probes are used to monitor the amplification in real-time.

-

The presence or absence of amplification with the specific primers/probes determines the genotype.

-

Measurement of TPMT Enzyme Activity in Red Blood Cells

Objective: To determine the functional activity of the TPMT enzyme.

Methodology:

-

Sample Preparation:

-

Isolate RBCs from a whole blood sample.

-

Prepare a hemolysate to release the intracellular enzymes.

-

-

Enzymatic Reaction:

-

Incubate the hemolysate with 6-mercaptopurine (the substrate) and S-adenosyl-L-methionine (the methyl donor).

-

-

Detection of Product:

-

After a specific incubation time, stop the reaction.

-

Measure the amount of the methylated product, 6-methylmercaptopurine, formed. This is often done using HPLC with UV or fluorescence detection.

-

-

Calculation of Activity:

-

The enzyme activity is expressed as the amount of product formed per unit of time per amount of hemoglobin or number of RBCs.

-

Quantification of 6-Thioguanine in DNA

Objective: To measure the extent of 6-thioguanine incorporation into the DNA of target cells.

Methodology:

-

DNA Extraction and Hydrolysis:

-

Isolate genomic DNA from the cells of interest (e.g., leukocytes).

-

Hydrolyze the DNA to release the individual nucleobases.

-

-

Chromatography and Mass Spectrometry:

-

Separate the nucleobases using liquid chromatography.

-

Detect and quantify 6-thioguanine and endogenous guanine using tandem mass spectrometry (LC-MS/MS). An isotope-labeled internal standard is used for accurate quantification.

-

-

Data Analysis:

-

The amount of DNA-incorporated 6-thioguanine is typically expressed as the ratio of 6-thioguanine to guanine.

-

Rac1 Activation Assay

Objective: To assess the effect of thiopurines on the activation state of the Rac1 GTPase.

Methodology:

-

Cell Lysis and Protein Extraction:

-

Treat cells (e.g., T lymphocytes) with the thiopurine of interest.

-

Lyse the cells to extract total protein.

-

-

Pull-Down of Active Rac1:

-

Incubate the cell lysate with a protein that specifically binds to the active, GTP-bound form of Rac1 (e.g., the p21-binding domain of PAK1 fused to agarose beads).

-

-

Immunoblotting:

-

Separate the pulled-down proteins by SDS-PAGE.

-

Transfer the proteins to a membrane and probe with an antibody specific for Rac1.

-

Detect the amount of active Rac1 using a secondary antibody conjugated to a detectable enzyme or fluorophore.

-

-

Quantification:

-

Quantify the band intensity to determine the relative amount of active Rac1 in treated versus untreated cells.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathways and experimental workflows described in this guide.

Caption: Thiopurine Metabolism Pathway.

Caption: HPLC-UV Workflow for Thiopurine Metabolite Quantification.

Caption: Genotyping Workflow for TPMT and NUDT15 Variants.

Conclusion

The intricate interplay between thiopurines and the purine metabolic pathways underscores the importance of a deep understanding of their pharmacology for effective and safe clinical use. The cytotoxic and immunosuppressive effects of these drugs are multifaceted, involving the inhibition of de novo purine synthesis, incorporation into nucleic acids, and modulation of key signaling pathways such as Rac1. Interindividual variability in the activity of metabolic enzymes, largely due to genetic polymorphisms in TPMT and NUDT15, significantly impacts drug response and toxicity. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further investigate the mechanisms of thiopurine action, develop novel therapeutic strategies, and optimize personalized medicine approaches for patients receiving these critical drugs. Continued research in this area is essential for maximizing the therapeutic benefits of thiopurines while minimizing their adverse effects.

References

- 1. Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Introducing a fast and simple PCR-RFLP analysis for the detection of mutant thiopurine S-methyltransferase alleles TPMT*3A and TPMT*3C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lab Information Manual [apps.sbgh.mb.ca]

- 4. NUDT15 Polymorphisms Alter Thiopurine Metabolism and Hematopoietic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Immunosuppressive Network: A Technical Guide to the Molecular Targets of Thiopurine Drugs in Autoimmune Diseases

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the core molecular mechanisms of thiopurine drugs—azathioprine, 6-mercaptopurine, and 6-thioguanine—in the context of autoimmune diseases. By delving into their metabolic activation, key molecular targets, and impact on critical signaling pathways, this document provides a comprehensive resource for understanding their immunosuppressive effects and for guiding future drug development.

Introduction: The Enduring Role of Thiopurines in Autoimmunity

Thiopurine drugs have been a cornerstone in the management of autoimmune disorders, including inflammatory bowel disease (IBD) and rheumatoid arthritis, for decades.[1][2][3][4] These purine antimetabolites function as prodrugs, requiring intracellular conversion to their active metabolites, the 6-thioguanine nucleotides (6-TGNs), to exert their therapeutic effects.[5] While their clinical efficacy is well-established, a deeper understanding of their molecular targets is crucial for optimizing therapy, mitigating adverse effects, and developing next-generation immunomodulators. This guide synthesizes current knowledge on the intricate molecular interactions of thiopurines, with a focus on their impact on T-lymphocyte function.

Metabolic Activation: The Journey to Bioactivity